
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-tBSM-3-TFM) is a novel compound that has been developed as a potential therapeutic agent for various diseases. It is an organic compound that is composed of an aromatic ring and a sulfonamide group. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, it has been found to be effective in modulating the expression of various genes and proteins in cells.
Mécanisme D'action
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to act through the modulation of multiple pathways, including the inhibition of the NF-κB pathway and the activation of the c-Jun N-terminal kinase (JNK) pathway. In addition, it has been found to inhibit the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the expression of certain pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to possess anti-oxidant, anti-microbial, and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for laboratory experiments. First, it is a relatively inexpensive compound and is readily available in the market. Second, it is a highly potent compound and has been found to be effective in modulating the expression of various genes and proteins in cells. Third, it is a stable compound and can be stored for a long period of time.
However, there are also some limitations for laboratory experiments. First, the compound has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Second, the compound is highly reactive and can be easily oxidized, making it difficult to use in certain experiments. Finally, the compound has a strong odor, which may be unpleasant for some people.
Orientations Futures
The future directions of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% research include further investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, immune modulation, and neurological diseases. Additionally, further studies are needed to better understand its mechanism of action and its biochemical and physiological effects. Furthermore, studies are needed to explore the potential of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% as an adjuvant in combination therapies. Finally, further research is needed to evaluate the safety and toxicity of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% and to optimize its formulation for clinical use.
Méthodes De Synthèse
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is achieved through a two-step process. The first step involves the reaction of 4-t-butylsulfamoylphenol with trifluoromethoxybenzaldehyde in the presence of a base to form a sulfonamide-substituted aryl trifluoromethoxyphenol intermediate. The second step involves the deprotection of the sulfonamide group using a strong base and the subsequent addition of a suitable solvent to obtain 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%. The overall reaction is shown in Figure 1.
Figure 1. Synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, it has been found to be effective in modulating the expression of various genes and proteins in cells. It has been used in studies of cancer, inflammation, immune modulation, and neurological diseases.
Propriétés
IUPAC Name |
N-tert-butyl-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-16(2,3)21-26(23,24)15-6-4-11(5-7-15)12-8-13(22)10-14(9-12)25-17(18,19)20/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFPILHJMZBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

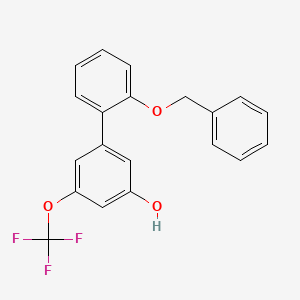
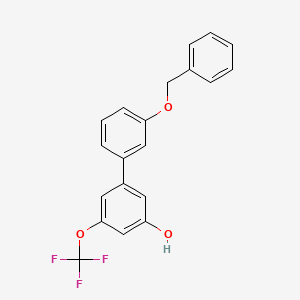
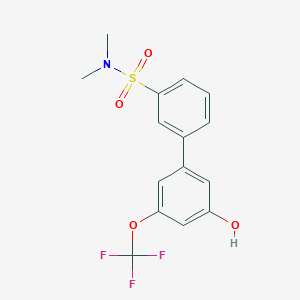

![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)

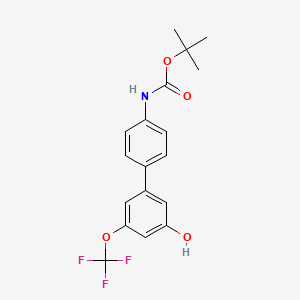
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)



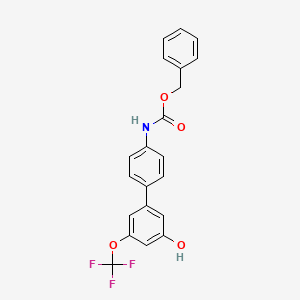
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
